molecular formula C18H19F3N2O4S2 B14178932 Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)-

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)-

Cat. No.: B14178932
M. Wt: 448.5 g/mol
InChI Key: PYFXIKQRPSVOJT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonamide core, a phenylsulfonyl group, a piperidinyl moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonamide Core: This step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonation reaction, where a phenylsulfonyl chloride reacts with the benzenesulfonamide core.

    Addition of the Piperidinyl Moiety: The piperidinyl group is added via a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate compound.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, preventing its normal function and leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the phenylsulfonyl, piperidinyl, and trifluoromethyl groups.

    4-(Trifluoromethyl)benzenesulfonamide: Lacks the phenylsulfonyl and piperidinyl groups.

    N-Fluorobenzenesulfonamide: Contains a fluorine atom instead of the trifluoromethyl group.

Uniqueness

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H19F3N2O4S2

Molecular Weight

448.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-12-15(28(24,25)14-4-2-1-3-5-14)6-7-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2

InChI Key

PYFXIKQRPSVOJT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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